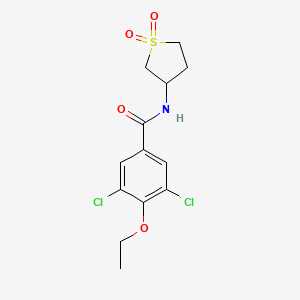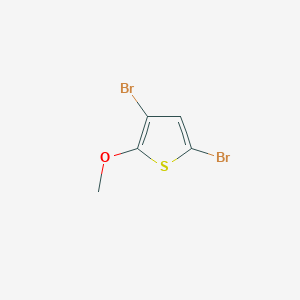
4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H21ClN2O2S2 and its molecular weight is 432.98. The purity is usually 95%.
The exact mass of the compound 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Tetrahydroisoquinoline Derivatives and Beta3 Adrenergic Receptor Agonism
Tetrahydroisoquinoline derivatives, including those with benzenesulfonamide moieties, have been investigated for their potential as human beta3 adrenergic receptor (AR) agonists. These compounds are of interest due to their selective agonism, which could have implications for treating metabolic disorders. Notably, a specific derivative demonstrated significant selectivity and potency as a beta3 AR agonist without activating beta1 and beta2 ARs, suggesting a targeted approach for therapeutic interventions (Parmee et al., 2000).
Crystallographic Analysis and Molecular Interactions
The crystallographic study of certain derivatives reveals intricate molecular interactions, such as intramolecular N—H⋯O=S and intermolecular N—H⋯O=C hydrogen bonds. These structural insights are crucial for understanding the compound's chemical behavior and potential for drug development (Gelbrich, Haddow, & Griesser, 2011).
Chemical Synthesis and Characterization
Research on the synthesis and characterization of derivatives incorporating the benzenesulfonamide moiety focuses on creating compounds with potential as diuretic and antihypertensive agents. This includes the exploration of pharmacological properties and structure-activity relationships, highlighting the compound's versatility in drug design (Rahman et al., 2014).
Anticancer Potential
Derivatives of this compound have been synthesized and evaluated for their in vitro anticancer activity. The structural modifications aim to enhance biological properties, such as antitumor and antimicrobial activities. The ongoing research into these derivatives underscores the potential for developing new anticancer drugs with optimized efficacy and selectivity (Redda, Gangapuram, & Ardley, 2010).
Antimicrobial Activity
Investigations into the antimicrobial efficacy of 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives have shown promising results against Gram-positive bacteria. The synthesis of these compounds combines quinoline and sulfonamide moieties, providing a foundation for developing new antimicrobial agents. This research path explores the potential of these derivatives in addressing the need for novel antimicrobial therapies (Biointerface Research in Applied Chemistry, 2019).
Propriétés
IUPAC Name |
4-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2S2/c22-18-7-9-19(10-8-18)28(25,26)23-14-20(21-6-3-13-27-21)24-12-11-16-4-1-2-5-17(16)15-24/h1-10,13,20,23H,11-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWPFJFEVUPMGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2465242.png)
![N-(4-fluorophenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2465243.png)
![2-(1,2-benzoxazol-3-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2465244.png)
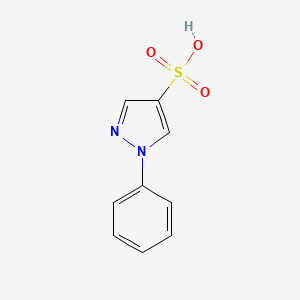
![N-(2-chlorobenzyl)-2-(2,4-dioxo-3-propyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2465248.png)
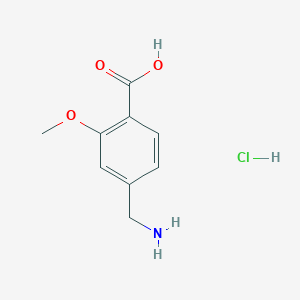
![7-Isobutyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2465250.png)
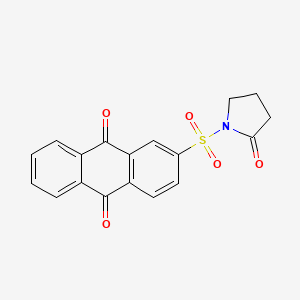
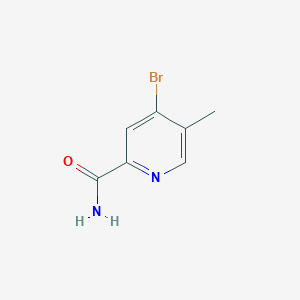
![[(6-Chloropyridin-3-yl)methyl]methylamine dihydrochloride](/img/no-structure.png)
![8-(4-Ethoxybenzoyl)-6-[(2-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2465257.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(benzylthio)acetamide](/img/structure/B2465258.png)
